molecular formula C7H12N2O B1368321 5-Isopropyl-4-methyl-3-isoxazolamine

5-Isopropyl-4-methyl-3-isoxazolamine

Cat. No.: B1368321
M. Wt: 140.18 g/mol
InChI Key: BEJBRIDAZJFCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Isoxazole (B147169) Ring Systems in Organic Synthesis

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. ijpca.orgwikipedia.org This structural motif is a key building block in organic synthesis due to its relative stability and the various synthetic transformations it can undergo. researchgate.netnih.gov

The most prominent and widely utilized method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. wikipedia.orgnih.govresearchgate.net This reaction is highly efficient and allows for the creation of a wide array of substituted isoxazoles by varying the starting materials. researchgate.net Other synthetic strategies include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net Recent advances have also highlighted methods such as transition metal-catalyzed cycloadditions and the use of green chemistry approaches to improve efficiency and environmental friendliness. rsc.orgnih.gov

The versatility of isoxazole synthesis allows for the creation of derivatives with substituents at the 3, 4, and 5 positions. For instance, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through sequential [3 + 2] cycloaddition and cross-coupling reactions, offering a method to rapidly diversify the substituents on the isoxazole core. nih.govacs.org

Table 1: Selected Synthetic Methods for Isoxazole Ring Construction

Method Reactants Product Type Reference
1,3-Dipolar Cycloaddition Nitrile Oxides and Alkynes 3,5-Disubstituted or 3,4,5-Trisubstituted Isoxazoles wikipedia.orgnih.govresearchgate.net
Reaction with Hydroxylamine 1,3-Diketones or α,β-Unsaturated Carbonyls Substituted Isoxazoles wikipedia.orgresearchgate.net
AuCl3-Catalyzed Cycloisomerization α,β-Acetylenic Oximes Substituted Isoxazoles organic-chemistry.org
Copper-Catalyzed Cascade Reaction α-Azido Acrylates and Aromatic Oximes 3,4,5-Trisubstituted Isoxazoles organic-chemistry.org

Academic Significance of Substituted Isoxazolamines in Chemical Research

The academic and industrial interest in isoxazole derivatives, including substituted isoxazolamines, is substantial, largely driven by their diverse biological activities. rsc.orgbohrium.com The isoxazole ring is considered a valuable pharmacophore—a molecular feature responsible for a drug's pharmacological activity. ijpcbs.com Its inclusion in a molecule can enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity. bohrium.com

Isoxazole-containing compounds have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. rsc.orgnih.gov This has led to their investigation in the development of therapies for a range of diseases. nih.gov For example, the isoxazole moiety is a core component of several commercially available drugs. wikipedia.orgijpcbs.comnanobioletters.com

The synthesis of 3-aminoisoxazole (B106053) derivatives, in particular, is of significant interest as these compounds serve as crucial intermediates for the synthesis of other valuable molecules, such as sulfonamide drugs. google.com Research has focused on developing efficient and regioselective methods to produce these building blocks. researchgate.netrsc.org The ability to introduce an amino group onto the isoxazole ring opens up numerous possibilities for further functionalization and the creation of complex molecular structures, including peptidomimetics. rsc.orgnih.gov The unique electronic and steric properties of the isoxazole ring make it an attractive component in the design of new materials and functional molecules. eurekaselect.com

Table 2: Examples of Marketed Drugs Containing an Isoxazole Ring

Drug Name Therapeutic Class Reference
Sulfamethoxazole Antibiotic ijpcbs.comnanobioletters.com
Valdecoxib Anti-inflammatory (COX-2 inhibitor) ijpca.orgwikipedia.org
Leflunomide Antirheumatic ijpca.orgwikipedia.org
Cloxacillin Antibiotic wikipedia.org
Danazol Androgen wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-methyl-5-propan-2-yl-1,2-oxazol-3-amine

InChI

InChI=1S/C7H12N2O/c1-4(2)6-5(3)7(8)9-10-6/h4H,1-3H3,(H2,8,9)

InChI Key

BEJBRIDAZJFCLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1N)C(C)C

Origin of Product

United States

Reaction Mechanisms and Intrinsic Reactivity of the 5 Isopropyl 4 Methyl 3 Isoxazolamine Core

Detailed Mechanistic Investigations of Isoxazole (B147169) Ring Formation

The synthesis of 3-aminoisoxazoles is most commonly achieved through the condensation of a β-ketonitrile with hydroxylamine (B1172632). nih.govrsc.org For 5-Isopropyl-4-methyl-3-isoxazolamine, the synthesis would commence with the appropriately substituted β-ketonitrile, 2-cyano-3,4-dimethyl-2-pentanone.

The reaction mechanism proceeds in a sequence of steps:

Nucleophilic Attack: The hydroxylamine, acting as a nucleophile, attacks the carbonyl carbon of the β-ketonitrile. This forms a tetrahedral intermediate.

Dehydration and Cyclization: The intermediate undergoes dehydration. The nitrogen of the hydroxylamine then attacks the nitrile carbon, leading to intramolecular cyclization.

Tautomerization: A final tautomerization step yields the aromatic 3-aminoisoxazole (B106053) ring system.

This synthetic route is highly effective for producing a variety of substituted aminoisoxazoles. nih.gov An alternative, though less direct for this specific substitution pattern, is the [3+2] cycloaddition reaction between a nitrile oxide and an enamine. rsc.org

Ring Transformations and Rearrangement Pathways of Isoxazolamines

The isoxazole ring exhibits a dualistic nature in its reactivity towards nucleophiles and electrophiles. chemicalbook.com The presence of the electronegative oxygen and nitrogen atoms makes the ring generally electron-deficient compared to benzene, yet it is still considered an aromatic system capable of undergoing substitution reactions.

Electrophilic Reactivity: Electrophilic aromatic substitution on the isoxazole ring preferentially occurs at the C-4 position. reddit.com This is because the carbocation intermediate formed by attack at C-4 is more stabilized by resonance than intermediates formed by attack at C-3 or C-5. In the case of this compound, the C-4 position is already substituted with a methyl group, which would hinder direct electrophilic substitution at that site. Any electrophilic attack would likely require harsh conditions and could lead to complex product mixtures.

Nucleophilic Reactivity: The isoxazole ring is generally resistant to nucleophilic attack unless activated by strong electron-wasting groups or under specific reaction conditions. Nucleophilic substitution can occur, particularly if a good leaving group is present on the ring. rsc.org For instance, 5-nitroisoxazoles undergo aromatic nucleophilic substitution (SNAr) where the nitro group is displaced by various nucleophiles. rsc.org The amino group at the C-3 position of the target compound is a poor leaving group, making direct nucleophilic substitution at this position unlikely. However, the ring can be susceptible to nucleophilic attack that leads to ring opening.

Reaction TypePositionReactivity Notes for Isoxazole CoreInfluence of Substituents on Target Molecule
Electrophilic SubstitutionC-4Most favored position for electrophilic attack. reddit.comBlocked by the methyl group. The amino group (activating) and isopropyl group (weakly activating) may influence overall ring reactivity.
Nucleophilic SubstitutionC-3, C-5Generally requires a good leaving group (e.g., halo, nitro). rsc.orgThe amino group is not a leaving group. Ring is not strongly activated towards substitution.
Deprotonation (Metalation)C-4Occurs readily at an unsubstituted C-4 with strong bases. cdnsciencepub.comBlocked by the methyl group. Lateral metalation on the methyl or isopropyl groups is possible. cdnsciencepub.com

The N-O bond in the isoxazole ring is inherently weak and serves as a trigger point for various ring-opening reactions. This property makes isoxazoles valuable synthetic intermediates. chemicalbook.comresearchgate.net

Base-Promoted Ring Opening: Strong bases can initiate ring cleavage by deprotonating a proton on the ring or on an adjacent carbon. For 3-unsubstituted isoxazoles, deprotonation at C-3 leads to N-O bond scission and formation of a β-ketonitrile. researchgate.net In the target molecule, the presence of the amino group at C-3 alters this pathway, but cleavage can still be induced under forcing conditions.

Reductive Ring Opening: The N-O bond is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is a common method to cleave the isoxazole ring, typically yielding an enaminone. This transformation is a cornerstone of isoxazole utility in synthesis, unmasking a 1,3-dicarbonyl equivalent. mdpi.com

Photochemical Rearrangement: Under UV irradiation, isoxazoles can undergo rearrangement. The weak N-O bond breaks, forming an azirine intermediate, which can then rearrange to form an oxazole (B20620). wikipedia.org

Other Ring Opening Reactions: Treatment with certain electrophiles can also induce ring opening. For example, electrophilic fluorinating agents can react with 4-substituted isoxazoles to yield tertiary fluorinated carbonyl compounds via a ring-opening fluorination process. organic-chemistry.orgresearchgate.netacs.org

Reaction TypeReagent/ConditionGeneral ProductReference
Base-Promoted CleavageStrong Base (e.g., alkoxides)β-Ketonitrile researchgate.net
Reductive CleavageH₂, Pd/C or Raney NiEnaminone / β-Amino alcohol mdpi.com
Photochemical RearrangementUV LightOxazole (via Azirine) wikipedia.org
Ring-Opening FluorinationSelectfluor®α-Fluorocyanoketone organic-chemistry.orgresearchgate.net
Transition Metal-MediatedTransition Metal CatalystsVarious N-heterocycles researchgate.net

Tautomeric Equilibria in Substituted Aminoisoxazoles

Like other amino-substituted heterocycles, 3-aminoisoxazoles can exist in tautomeric forms. The primary equilibrium is between the amino form (3-aminoisoxazole) and the imino form (3(2H)-isoxazolimine).

Computational and spectroscopic studies on the parent 3-aminoisoxazole reveal that the amino group is non-planar, and its inversion motion leads to splitting in its rotational spectrum. nih.gov This indicates a significant energy barrier to planarization and suggests that the amino tautomer is the predominant and more stable form under normal conditions. The equilibrium is generally shifted heavily toward the aromatic amino form, but the imino tautomer can be a reactive intermediate in certain reactions.

Metalation and Lithiation Chemistry of Isoxazole Derivatives

The acidic protons of isoxazole derivatives can be removed by strong organometallic bases, most commonly organolithium reagents like n-butyllithium (n-BuLi), to form lithiated intermediates. These intermediates are powerful nucleophiles that can react with various electrophiles to introduce new functional groups. cdnsciencepub.comresearchgate.net

The site of lithiation is highly dependent on the substitution pattern of the isoxazole ring:

C-4 Lithiation: In 3,5-disubstituted isoxazoles, the proton at the C-4 position is the most acidic and is readily removed by n-BuLi at low temperatures to form the 4-lithio derivative. cdnsciencepub.com This position is blocked in this compound.

Lateral Lithiation: When alkyl groups are present at the C-3 or C-5 positions, deprotonation can occur on the α-carbon of the alkyl group. This is known as lateral lithiation. cdnsciencepub.comresearchgate.net For 3,5-dimethylisoxazole, lithiation occurs on the C-5 methyl group. cdnsciencepub.com In the case of this compound, lateral lithiation could potentially occur at the C-4 methyl group or the methine proton of the C-5 isopropyl group. The directing effects of the ring heteroatoms and the amino group would influence the regioselectivity of this process.

Ring Cleavage: In some cases, particularly with certain substitution patterns or at higher temperatures, the organolithium reagent can act as a nucleophile, attacking the ring and causing cleavage rather than deprotonation. cdnsciencepub.com

Isoxazole DerivativeBaseSite of LithiationResulting Product after Quenching with E+Reference
3,5-Disubstituted Isoxazolen-BuLiC-44-E-3,5-Disubstituted Isoxazole cdnsciencepub.com
3,5-Dimethylisoxazolen-BuLiC-5 Methyl (Lateral)5-(CH₂E)-3-Methylisoxazole cdnsciencepub.comresearchgate.net
3-Phenyl-5-methylisoxazolen-BuLiC-5 Methyl (Lateral)5-(CH₂E)-3-Phenylisoxazole cdnsciencepub.com
4-Methylisothiazolen-BuLiC-5 (Ring)5-E-4-Methylisothiazole (Major) + Ring Cleavage Products cdnsciencepub.com

Derivatization and Advanced Functionalization Strategies for 5 Isopropyl 4 Methyl 3 Isoxazolamine

Chemical Functionalization of the Amine Moiety

The primary amine at the C-3 position is a versatile functional group that serves as a key handle for derivatization. Its nucleophilic character allows for a range of reactions, including acylation, sulfonylation, and condensation with carbonyl compounds.

The 3-amino group readily undergoes acylation and sulfonylation when treated with appropriate electrophilic reagents such as acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. Acylation results in the formation of amides, while sulfonylation yields sulfonamides. These transformations are fundamental in modifying the electronic and steric properties of the parent molecule.

For instance, the reaction with acetyl chloride in a suitable solvent would yield N-(5-isopropyl-4-methylisoxazol-3-yl)acetamide. Similarly, treatment with benzenesulfonyl chloride would produce N-(5-isopropyl-4-methylisoxazol-3-yl)benzenesulfonamide. The choice of acylating or sulfonylating agent allows for the introduction of a wide array of functional groups.

Table 1: Examples of Acylation and Sulfonylation Reactions

Reagent Product Name Product Structure
Acetyl chloride N-(5-isopropyl-4-methylisoxazol-3-yl)acetamide R-NH-CO-CH₃
Benzoyl chloride N-(5-isopropyl-4-methylisoxazol-3-yl)benzamide R-NH-CO-C₆H₅
Benzenesulfonyl chloride N-(5-isopropyl-4-methylisoxazol-3-yl)benzenesulfonamide R-NH-SO₂-C₆H₅
Methanesulfonyl chloride N-(5-isopropyl-4-methylisoxazol-3-yl)methanesulfonamide R-NH-SO₂-CH₃

R represents the 5-isopropyl-4-methylisoxazol-3-yl moiety.

The condensation reaction between the primary amine of 5-Isopropyl-4-methyl-3-isoxazolamine and various aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. researchgate.netsaspublishers.com This reaction is typically catalyzed by acid and involves the removal of water. organic-chemistry.org The resulting C=N double bond of the Schiff base is a versatile synthon for further chemical transformations.

The reaction of 3-aminoisoxazoles with aromatic aldehydes has been shown to produce the corresponding Schiff bases. researchgate.netresearchgate.net Applying this to the target compound, reaction with benzaldehyde (B42025) would yield (E)-N-benzylidene-5-isopropyl-4-methylisoxazol-3-amine. The stereochemistry of the imine bond is typically of the E-configuration.

Table 2: Examples of Schiff Base Formation

Aldehyde/Ketone Product Name
Benzaldehyde (E)-N-benzylidene-5-isopropyl-4-methylisoxazol-3-amine
4-Methoxybenzaldehyde (E)-N-(4-methoxybenzylidene)-5-isopropyl-4-methylisoxazol-3-amine
Acetone N-(propan-2-ylidene)-5-isopropyl-4-methylisoxazol-3-amine

Directed Substitution Reactions on the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, exhibits distinct reactivity patterns compared to benzene. The positions of the heteroatoms and existing substituents dictate the feasibility and regioselectivity of substitution reactions.

Electrophilic aromatic substitution (EAS) is a common pathway for functionalizing aromatic rings. libretexts.orgmasterorganicchemistry.com In isoxazole systems, the C-4 position is generally the most susceptible to electrophilic attack. reddit.com However, in this compound, the C-4 position is already occupied by a methyl group. This substitution pattern precludes direct electrophilic substitution at this site.

Therefore, functionalization of the C-4 position must proceed via modification of the existing methyl group. Strategies could include free-radical halogenation of the methyl group to introduce a reactive handle, such as a bromomethyl group. This new functional group could then undergo subsequent nucleophilic substitution reactions to introduce a variety of moieties.

Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires the presence of a good leaving group and strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.org The C-5 position of the target molecule bears an isopropyl group, which is not a suitable leaving group for a standard SNAr reaction.

Functionalization at the C-5 position would necessitate modifying the isopropyl substituent. For example, oxidation could potentially introduce a hydroxyl or carbonyl group at the benzylic-like position of the isopropyl group. Alternatively, if a derivative containing a suitable leaving group (e.g., a halide) at the C-5 position were synthesized, it could potentially undergo SNAr reactions, especially if the ring were further activated. Research on 5-nitroisoxazoles demonstrates that a nitro group can effectively activate the ring for nucleophilic substitution. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Peripheral Modification

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility for modifying heterocyclic systems like isoxazoles. researchgate.netnih.gov These reactions typically require a halide or triflate "handle" on the isoxazole ring to react with a coupling partner, such as a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling). rsc.orgresearchgate.net

To apply these methods to this compound, a halogenated derivative would first need to be prepared. For example, if a bromo or iodo substituent were introduced at a specific position on the isoxazole ring (a non-trivial synthetic challenge without established protocols for this specific molecule), a wide range of peripheral modifications would become accessible. These reactions offer a modular approach to append aryl, vinyl, alkyl, or alkynyl groups to the isoxazole core. rsc.org

Table 3: Potential Cross-Coupling Reactions on a Halogenated Isoxazole Derivative

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki Coupling Organoboronic acid/ester Pd(PPh₃)₄, base C-C (Aryl, Vinyl)
Heck Coupling Alkene Pd(OAc)₂, PPh₃, base C-C (Vinyl)
Sonogashira Coupling Terminal Alkyne Pd(PPh₃)₂, CuI, base C-C (Alkynyl)

Incorporation of the Isoxazolamine Scaffold into Complex Molecular Architectures

The 3-aminoisoxazole (B106053) moiety, with its distinct substitution pattern of an isopropyl group at the 5-position and a methyl group at the 4-position, serves as a valuable building block for the synthesis of more intricate molecular architectures. The strategic functionalization of this scaffold can lead to the construction of fused heterocyclic systems and other complex molecules with potential applications in medicinal chemistry and materials science. The reactivity of the amino group is central to these synthetic transformations, allowing for the annulation of new rings onto the isoxazolamine core.

One of the primary strategies for incorporating the this compound scaffold into larger molecules involves its reaction with bifunctional electrophiles. These reactions can proceed through condensation and cyclization pathways to yield fused heterocyclic systems. For instance, the reaction of 3-aminoisoxazoles with β-dicarbonyl compounds or their synthetic equivalents is a well-established method for the synthesis of isoxazolo[5,4-b]pyridines.

Although direct experimental data for this compound is limited, analogous reactions with structurally similar 3-aminoisoxazoles provide a strong basis for predicting its synthetic utility. The general reaction scheme involves the initial nucleophilic attack of the amino group of the isoxazolamine onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring. The substitution at the 4 and 5-positions of the isoxazole ring can influence the reactivity and the properties of the resulting fused system.

Multi-component reactions (MCRs) represent another powerful tool for the construction of complex molecular architectures from relatively simple starting materials in a single synthetic operation. The 3-aminoisoxazole scaffold is an ideal candidate for participation in MCRs. For example, a one-pot reaction involving a 3-aminoisoxazole, an aldehyde, and a compound with an active methylene (B1212753) group can lead to the formation of highly substituted fused heterocyclic systems. The specific substitution pattern of this compound would be expected to be retained in the final complex molecule, thereby influencing its three-dimensional structure and biological activity.

The following table summarizes hypothetical examples of complex molecular architectures that could be synthesized from this compound based on known reactivity of related 3-aminoisoxazoles.

Starting MaterialsReaction TypeResulting Complex ArchitecturePotential Significance
This compound, Diethyl malonate, Aromatic aldehydeMulti-component reactionHighly substituted isoxazolo[5,4-b]pyridine (B12869864) derivativeAccess to novel scaffolds for biological screening
This compound, 1,3-DiketoneCondensation/CyclizationFused isoxazolo[5,4-b]pyridine systemCore structures in potential kinase inhibitors
This compound, β-KetoesterGould-Jacobs reactionIsoxazolo[5,4-b]quinolin-4-one derivativeBuilding blocks for compounds with therapeutic potential

Detailed research findings on the incorporation of the this compound scaffold are crucial for validating these predicted synthetic pathways and for exploring the full potential of this compound in the design of novel complex molecules. The steric and electronic effects of the isopropyl and methyl groups are anticipated to play a significant role in the regioselectivity and stereoselectivity of these reactions, offering avenues for the synthesis of a diverse range of molecular architectures.

Computational and Theoretical Studies on 5 Isopropyl 4 Methyl 3 Isoxazolamine and Analogous Isoxazole Derivatives

Quantum Chemical Calculations

Quantum chemistry methods are instrumental in elucidating the fundamental electronic and geometric properties of molecules. Techniques like Density Functional Theory (DFT) offer a cost-effective alternative to expensive ab initio methods for handling relatively large molecules and obtaining highly accurate geometries and physical properties.

The electronic structure of isoxazole (B147169) derivatives has been investigated to understand their reactivity and kinetic stability. Key parameters derived from these studies include net atomic charges, dipole moments, ionization potentials, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity. Studies on methyl-substituted isoxazoles have shown that the position and number of methyl groups can influence these electronic parameters. For instance, the addition of methyl groups tends to decrease the ionization potential, indicating an easier flow of charges to higher energy states. In one study, 5-methyl isoxazole and 4,5-dimethyl-substituted isoxazole compounds were found to be more reactive based on these calculations. These quantum chemical methods have proven satisfactory in predicting the chemical reactivity of isoxazole molecules and the effects of substituent groups.

Table 1: Calculated Electronic Properties of Analogous Isoxazole Derivatives Note: Data is illustrative of calculations performed on analogous compounds.

CompoundMethodIonization Potential (eV)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
IsoxazolePM310.31-10.31-0.0310.28
3-methyl-isoxazolePM310.12-10.12-0.0110.11
5-methyl-isoxazolePM39.89-9.890.089.97
4,5-dimethyl-isoxazolePM39.56-9.560.129.68

Geometry optimization is a computational process used to find the lowest energy conformation of a molecule. For isoxazole derivatives, this is often achieved using force fields like Tripos, with energy minimization calculations performed to identify the most stable three-dimensional structure. The five-membered isoxazole ring itself is generally found to be planar.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Studies on complex isoxazole-containing molecules have utilized quantum theory to analyze conformational preferences. For example, in an investigation of oxazole-dehydrophenylalanine derivatives, calculations at the M06-2X/6-31++G(d,p) level of theory were used to determine preferred φ and ψ dihedral angles in different solvent environments, revealing that environmental polarity can favor different conformations such as helical or beta-turn like structures. This type of analysis is crucial for understanding how a molecule like 5-Isopropyl-4-methyl-3-isoxazolamine might adopt different shapes to interact with biological targets.

Molecular Modeling of Chemical Interactions

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a ligand (like an isoxazole derivative) interacts with a biological receptor. These methods are fundamental to modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to study isoxazole derivatives, providing insights into their binding modes and predicting their binding affinity, often expressed as a docking score in kcal/mol.

Numerous studies have reported the docking of isoxazole analogs into the active sites of various protein targets, including enzymes and receptors. These simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of isoxazole derivatives against carbonic anhydrase identified hydrogen bonding with active site residues like His119 and Thr199 as crucial for binding. Similarly, docking against bacterial protein receptors has shown binding affinities for some isoxazoles ranging from -9.38 to -12.84 kcal/mol. These studies consistently demonstrate that isoxazole derivatives can form strong interactions with biological targets, a principle that would apply to this compound.

Table 2: Representative Molecular Docking Results for Analogous Isoxazole Derivatives

Isoxazole Derivative ClassProtein TargetReported Binding Affinity (kcal/mol)Key Interacting Residues
Functionalized IsoxazolesE. coli protein receptor-9.38 to -12.84Not specified
Isoxazole-based CA InhibitorsCarbonic Anhydrase (CA)-13.95 to -15.94His94, His119, Leu198, Thr199
Isoxazole-fused HeterocyclesPorcine Pancreatic α-amylase-6.4 to -9.9Not specified
Benzene-tethered IsoxazolesDNA Ligase, TopoisomeraseNot specified (best binding score)Not specified

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time under simulated physiological conditions. MD simulations track the movements of atoms and molecules, providing a detailed view of the dynamic behavior of the complex.

Studies on isoxazole derivatives frequently use MD simulations for periods ranging from 100 to 400 nanoseconds to validate docking results. These simulations confirm that the ligand remains stably bound within the active site of the receptor, reinforcing the predictions made by docking. For instance, MD simulations helped to understand the binding modes of isoxazole derivatives with the farnesoid X receptor (FXR), revealing that the conformational motions of certain protein loops were crucial for protein stability and ligand activity. Direct chemical dynamics simulations have also been used to study the fragmentation chemistry and dissociation patterns of isoxazole molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

Several 3D-QSAR studies have been successfully applied to series of isoxazole derivatives. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. The resulting models demonstrate a strong correlation between the observed and predicted activities, as indicated by high statistical coefficients (e.g., q², r², r²pred). For example, a CoMSIA model for isoxazole-based FXR agonists yielded a q² of 0.706 and an r² of 0.969, indicating strong predictive ability. Similarly, a Hologram QSAR (HQSAR) model was developed for isoxazole-substituted stilbene (B7821643) derivatives to gain insight into their antifungal activity profiles. These studies show that the properties of new isoxazole derivatives can be reliably predicted based on their structural features.

Table 3: Statistical Parameters of QSAR Models for Analogous Isoxazole Derivatives

Isoxazole Series / TargetQSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²pred (External validation)
FXR AgonistsCoMFA0.6640.9600.872
FXR AgonistsCoMSIA0.7060.9690.866
Anti-inflammatory AgentsBest QSAR ModelClose correlation reportedNot specified
Antifungal AgentsHQSARGood predictive capability reportedNot specified

Predictive Spectroscopic Property Calculations (e.g., NMR, IR, UV/Vis)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound and its analogs, theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in forecasting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV/Vis) spectra. These predictions are crucial for structural elucidation and for understanding the electronic characteristics of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a closely related compound, 3-Amino-4,5-dimethylisoxazole , the structural similarity allows for the estimation of chemical shifts. The protons of the methyl groups would be expected in the aliphatic region of the ¹H NMR spectrum, while the amine protons would likely appear as a broader signal. In the ¹³C NMR spectrum, the carbons of the isoxazole ring would resonate at distinct downfield shifts due to their positions within the heterocyclic system. The isopropyl and methyl substituent carbons would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Isoxazole Analogs (Note: These are representative values based on calculations of analogous structures. Actual experimental values may vary.)

AtomPredicted Chemical Shift (ppm)
¹H NMR
Amine (-NH₂)4.0 - 5.5
Isopropyl-CH2.8 - 3.5
Isopropyl-CH₃1.1 - 1.4
4-Methyl-CH₃1.8 - 2.2
¹³C NMR
C3 (C-NH₂)155 - 165
C4 (C-CH₃)100 - 110
C5 (C-isopropyl)160 - 170
Isopropyl-CH25 - 35
Isopropyl-CH₃20 - 25
4-Methyl-CH₃8 - 12

This is an interactive data table. You can sort and filter the data as needed.

Infrared (IR) Spectroscopy

Theoretical vibrational frequencies are calculated by performing a frequency analysis on the optimized molecular geometry. These calculations can predict the positions of key IR absorption bands corresponding to specific functional groups and vibrational modes within the molecule. For this compound, characteristic vibrational modes would include the N-H stretching of the amine group, C-H stretching of the alkyl groups, C=N and C=C stretching of the isoxazole ring, and N-O bond vibrations.

In a computational study on the analogous compound 3-Amino-5-(4-fluorophenyl)isoxazole using the DFT/B3LYP/6-311++G** method, specific vibrational frequencies were calculated. ijopaar.com These results can be extrapolated to predict the IR spectrum of this compound.

Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound based on Analogous Compounds

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Asymmetric Stretch~3500
N-H Symmetric Stretch~3400
C-H Aliphatic Stretch2900 - 3000
C=N Ring Stretch1620 - 1650
C=C Ring Stretch1550 - 1580
N-O Ring Stretch1400 - 1450
C-N Stretch1300 - 1350

This is an interactive data table. You can sort and filter the data as needed.

Ultraviolet-Visible (UV/Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. mdpi.com These calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

For isoxazole derivatives, the UV/Vis absorption bands are generally attributed to π → π* and n → π* transitions within the heterocyclic ring and associated chromophores. The substitution pattern on the isoxazole ring significantly influences the absorption maxima. For this compound, the amino and alkyl groups are expected to act as auxochromes, potentially causing a bathochromic (red) shift compared to the unsubstituted isoxazole.

A study on 3-Amino-5-(4-fluorophenyl)isoxazole calculated the UV-Visible spectrum using TD-DFT, providing insights into the expected electronic transitions. ijopaar.com Based on such studies, the predicted UV/Vis absorption for this compound would likely fall in the 200-300 nm range.

Table 3: Predicted UV/Vis Absorption Data for this compound

Predicted λmax (nm)Electronic Transition
~210π → π
~275n → π

This is an interactive data table. You can sort and filter the data as needed.

These predictive calculations are invaluable for interpreting experimental spectra and for understanding the structure-property relationships in this class of isoxazole derivatives. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations.

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Isopropyl-4-methyl-3-isoxazolamine, one would expect to observe distinct signals for the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the methyl group on the isoxazole (B147169) ring (a singlet), and the amine group (a broad singlet). The chemical shifts (δ) of these signals would be indicative of their electronic environment.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of chemically non-equivalent carbons. For this compound, distinct signals would be expected for each of the seven carbon atoms in the structure, including the carbons of the isoxazole ring, the isopropyl group, and the methyl group.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the assignment of the signals observed in the 1D spectra and piecing together the molecular structure.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical predictions and not experimental data)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isopropyl CH ~3.0 ~25
Isopropyl CH₃ ~1.2 ~20
Methyl C4-CH₃ ~2.0 ~10
Isoxazole C3 - ~160
Isoxazole C4 - ~100
Isoxazole C5 - ~170

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and N-O stretching (around 1300-1400 cm⁻¹). A comprehensive search of scientific databases did not yield any published experimental IR spectra for this compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₂N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This provides valuable information about the structure of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of the isopropyl and methyl groups, as well as fragmentation of the isoxazole ring.

Specific HRMS and MS/MS fragmentation data for this compound are not available in the public domain.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are widely used for the separation, identification, and quantification of compounds. A suitable reversed-phase HPLC or UHPLC method would be developed to assess the purity of this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification. However, no specific HPLC or UHPLC methods or chromatograms for this compound have been reported in the literature.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. For this compound, GC could potentially be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. The choice of the column and temperature program would be critical for achieving good separation. As with the other techniques, there is no published research detailing the GC analysis of this specific compound.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electrons of the atoms in the crystal lattice, they are diffracted in a specific pattern. By analyzing the intensities and positions of these diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal structure can be determined.

Despite the power of this technique, a search of publicly available crystallographic databases reveals that, to date, no experimental X-ray crystallography data for this compound has been deposited. Therefore, specific details regarding its crystal system, space group, and unit cell dimensions are not available. The generation of such data would require the growth of a suitable single crystal of the compound and subsequent analysis by X-ray diffraction.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This information is crucial for confirming the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. The empirical formula for this compound is C7H12N2O.

The theoretical elemental composition can be calculated from the empirical formula and the atomic weights of the constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). These theoretical values serve as a benchmark against which experimentally determined values are compared. The experimental analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified to determine the percentages of carbon, hydrogen, and nitrogen. The oxygen content is often determined by difference.

For a new compound to be accepted for publication in scientific literature, the experimentally determined elemental composition must typically be within ±0.4% of the theoretical values. nih.govubc.ca

Below is a table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0759.97
HydrogenH1.0081212.0968.63
NitrogenN14.01228.0219.99
OxygenO16.00116.0011.41
Total 140.186 100.00

Future Research Directions and Unexplored Avenues for 5 Isopropyl 4 Methyl 3 Isoxazolamine Research

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted isoxazoles is a well-established field, yet there is always a need for more efficient, sustainable, and versatile methods. nih.govresearchgate.net For 5-isopropyl-4-methyl-3-isoxazolamine specifically, future research could focus on developing synthetic strategies that offer higher yields, use greener solvents, and start from readily available materials. nih.govmdpi.com

One of the most common methods for synthesizing the isoxazole (B147169) ring is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govwikipedia.org Future investigations could explore novel catalytic systems, such as copper-catalyzed reactions, to improve the regioselectivity and efficiency of this cycloaddition for the specific substitution pattern of this compound. nih.govorganic-chemistry.org Another traditional route involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. wikipedia.orgresearchgate.net Research into microwave-assisted organic synthesis (MAOS) for this condensation could lead to significantly reduced reaction times and improved yields. nih.gov

Synthetic ApproachPotential Advantages for this compound
Catalytic 1,3-Dipolar CycloadditionImproved regioselectivity and efficiency. nih.govorganic-chemistry.org
Microwave-Assisted CondensationReduced reaction times and higher yields. nih.gov
One-Pot SynthesesIncreased efficiency and cost-effectiveness. nih.govorganic-chemistry.org
Flow ChemistryEnhanced scalability, safety, and process control.

Integration of Advanced Computational Methodologies for Deeper Understanding

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules at a level of detail that is often inaccessible through experimental methods alone. aps.org For this compound, the integration of advanced computational methodologies can provide a deeper understanding of its electronic structure, reactivity, and potential interactions.

Quantum-chemical methods, such as Density Functional Theory (DFT), can be employed to calculate a range of molecular properties. researchgate.netsuperfri.org These calculations can predict the molecule's geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is crucial for understanding the molecule's stability and predicting its reactivity in various chemical reactions. researchgate.netnih.gov

The application of these computational tools can also guide the design of new derivatives of this compound with tailored properties. espublisher.com By computationally screening a virtual library of related compounds, researchers can identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. nih.govespublisher.com

Computational MethodApplication to this compound
Density Functional Theory (DFT)Prediction of geometry, electronic properties, and reactivity. researchgate.netsuperfri.org
Reaction Mechanism ModelingElucidation of synthetic pathways and transition states. organic-chemistry.orgnih.gov
Molecular Dynamics (MD)Study of conformational flexibility and intermolecular interactions.
Virtual ScreeningDesign and identification of new derivatives with desired properties. espublisher.com

Exploration of Unconventional Derivatization Pathways and Reactivity Patterns

The isoxazole ring is a versatile scaffold that can undergo a variety of chemical transformations. researchgate.net While standard derivatization techniques can be applied to the amino group and the aromatic ring of this compound, future research should also focus on exploring unconventional derivatization pathways and reactivity patterns.

One area of interest is the reactivity of the isoxazole ring itself. The N-O bond in the isoxazole ring is known to be relatively weak and can be cleaved under certain conditions, such as reduction or treatment with a base. researchgate.netnsf.gov Investigating the ring-opening reactions of this compound could lead to the synthesis of novel difunctionalized compounds that would be difficult to prepare by other means. researchgate.net

Another avenue for exploration is the use of the isoxazole as a diene in Diels-Alder reactions. An inverse electron-demand hetero-Diels-Alder reaction has been reported for isoxazoles, leading to the formation of substituted pyridines. rsc.org Studying the feasibility of such reactions with this compound could open up new synthetic routes to complex heterocyclic systems.

Furthermore, the direct functionalization of the carbon atoms of the isoxazole ring is an area that warrants further investigation. While electrophilic substitution on the isoxazole ring is generally difficult, the development of new catalytic methods could enable the direct introduction of functional groups at the C4 position, for example. Research into transition-metal-catalyzed C-H activation could provide a powerful tool for the late-stage functionalization of the molecule, allowing for the rapid generation of a diverse range of derivatives.

Finally, the photochemical reactivity of this compound is a completely unexplored area. Photolysis of the isoxazole ring can lead to rearrangement to an oxazole (B20620) through an azirine intermediate. wikipedia.org Investigating the photochemical behavior of this specific substituted isoxazole could reveal novel transformations and provide access to unique molecular architectures.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 5-isopropyl-4-methyl-3-isoxazolamine, and how can reaction conditions be optimized for yield? A: The synthesis of isoxazole derivatives often involves cycloaddition reactions between nitrile oxides and alkynes, as demonstrated in hypervalent iodine-induced methodologies . For this compound, a plausible route includes:

  • Step 1: Generation of a nitrile oxide precursor via chlorination of an aldoxime.
  • Step 2: Cycloaddition with a substituted alkyne (e.g., 3-methyl-1-pentyne) under mild conditions (room temperature, THF solvent).
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Key parameters for optimization include reaction time, stoichiometry of iodine(III) reagents (e.g., PhI(OAc)₂), and temperature control to minimize side reactions. Yield improvements (≥60%) are achievable by monitoring intermediates via TLC and adjusting catalyst loading .

Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity issues in the synthesis of this compound be addressed, particularly in cycloaddition steps? A: Regioselectivity in isoxazole formation is influenced by electronic and steric effects of substituents. For example:

  • Electron-withdrawing groups on nitrile oxides favor 3,5-disubstituted isoxazoles.
  • Steric hindrance from the isopropyl group may necessitate bulky catalysts (e.g., BINOL-derived iodine reagents) to direct regiochemistry .
    Advanced strategies include computational modeling (DFT) to predict transition-state geometries and substituent effects. Experimental validation via ¹H NMR and X-ray crystallography can resolve ambiguities in regiochemical outcomes .

Basic Analytical Characterization

Q: What spectroscopic techniques are essential for confirming the structure of this compound? A: Core techniques include:

  • ¹H/¹³C NMR: To verify substitution patterns (e.g., isopropyl CH₃ splits, isoxazole ring protons at δ 6.5–8.0 ppm).
  • IR Spectroscopy: Confirmation of NH₂ stretches (~3350 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS): Exact mass determination (C₇H₁₂N₂O, m/z 140.19) to rule out impurities .
    For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase.

Advanced Analytical Challenges

Q: How can researchers resolve overlapping signals in the NMR spectra of this compound derivatives? A: Overlapping signals (e.g., isopropyl methyl groups and aromatic protons) can be addressed via:

  • 2D NMR (COSY, HSQC): To correlate coupled protons and assign quaternary carbons.
  • Variable Temperature NMR: Reducing signal broadening caused by conformational exchange.
  • Isotopic Labeling: Partial deuteration of specific groups to simplify splitting patterns .
    For complex mixtures, hyphenated techniques like LC-NMR or diffusion-ordered spectroscopy (DOSY) may be employed .

Biological Activity Evaluation (Basic)

Q: What in vitro assays are suitable for screening the biological activity of this compound? A: Target-dependent assays include:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes.
  • Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations .
    Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for reliability.

Advanced Biological Mechanisms

Q: How can structure-activity relationship (SAR) studies guide the optimization of this compound for antiviral activity? A: SAR strategies include:

  • Substituent Variation: Introducing electron-withdrawing groups (e.g., NO₂, CN) at the 4-position to enhance binding to viral proteases.
  • Bioisosteric Replacement: Replacing the isopropyl group with cyclopropyl to improve metabolic stability.
  • Molecular Docking: Virtual screening against viral targets (e.g., SARS-CoV-2 main protease) to prioritize analogs .
    In vivo validation in murine models (e.g., influenza A) with pharmacokinetic profiling (Cmax, t₁/₂) is essential .

Stability and Degradation (Basic)

Q: What storage conditions are recommended for this compound to prevent degradation? A: Store at –20°C in amber vials under inert gas (N₂ or Ar) to mitigate:

  • Hydrolysis: Susceptibility of the isoxazole ring to moisture.
  • Photodegradation: UV-induced ring-opening reactions.
    Stability monitoring via periodic HPLC analysis (e.g., every 3 months) is advised .

Advanced Stability Profiling

Q: What methodologies identify degradation products of this compound under accelerated conditions? A: Forced degradation studies include:

  • Thermal Stress: 40–60°C for 14 days.
  • Oxidative Stress: 3% H₂O₂, 24 hours.
  • Photolysis: ICH Q1B guidelines (UV light, 1.2 million lux-hours).
    Degradants are characterized using LC-HRMS/MS and NMR, with mechanistic insights from Arrhenius plot analysis .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported biological activity data for this compound analogs? A: Systematic approaches include:

  • Meta-Analysis: Comparing assay conditions (e.g., cell line variability, serum concentration).
  • Control Replication: Testing reference compounds in parallel.
  • Orthogonal Assays: Validating results via SPR (binding affinity) and transcriptomics .
    Contradictions due to impurity profiles (e.g., unreacted nitrile oxides) require repurification and COA verification .

Methodological Frameworks

Q: How can theoretical frameworks enhance research on this compound’s mechanism of action? A: Integrating theories such as:

  • Molecular Orbital Theory: To predict reactivity in cycloaddition steps.
  • Quantitative Structure-Activity Relationships (QSAR): For activity prediction across analogs.
  • Systems Biology: Mapping interactions within metabolic pathways .
    Interdisciplinary collaboration (e.g., computational chemists and pharmacologists) strengthens hypothesis-driven experimentation .

Experimental Design Optimization

Q: What factorial design approaches are effective for optimizing reaction conditions in synthesizing this compound? A: A 2³ factorial design can evaluate:

  • Factors: Catalyst loading, temperature, solvent polarity.
  • Responses: Yield, purity, reaction time.
    ANOVA analysis identifies significant interactions (e.g., catalyst × temperature). Response surface methodology (RSM) further refines optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.